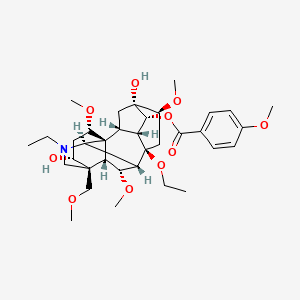

Acoforestinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H51NO10 |

|---|---|

Molecular Weight |

645.8 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26-,27+,28-,29-,30-,32+,33-,34-,35+/m1/s1 |

InChI Key |

YBCOIJNAMJAFSO-KLHAPXIMSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@H]([C@H]31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Acoforestinine, a diterpenoid alkaloid. The information presented is based on the findings from the isolation and characterization of this natural product from Aconitum handelianum.[1][2][3]

Introduction

This compound is a complex diterpenoid alkaloid isolated from the plant Aconitum handelianum.[2][4] Natural products from the genus Aconitum are known for their structural diversity and significant biological activities. The elucidation of such intricate molecular structures is a challenging task that relies on a combination of modern spectroscopic techniques. This guide details the methodologies and data that were instrumental in determining the chemical structure of this compound.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its molecular formula as C₃₅H₅₁NO₁₀ through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 1: Physicochemical and HR-ESI-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₅H₅₁NO₁₀ |

| Molecular Weight | 645.78 g/mol |

| HR-ESI-MS (m/z) | [M+H]⁺ found: 646.3535; calculated: 646.3535 |

The structural framework of this compound was pieced together using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.15 | d | 8.5 |

| 2 | 2.85 | m | |

| 3 | 3.90 | dd | 10.0, 4.5 |

| 5 | 3.10 | d | 6.0 |

| 6 | 4.85 | t | 4.5 |

| 7 | 4.30 | d | 6.5 |

| 9 | 2.95 | m | |

| 10 | 3.20 | d | 7.0 |

| 11 | 2.50 | s | |

| 13 | 4.95 | br s | |

| 14 | 5.80 | s | |

| 15 | 2.75 | m | |

| 17 | 2.60 | s | |

| N-CH₂ | 3.15 | q | 7.2 |

| N-CH₂CH₃ | 1.10 | t | 7.2 |

| 1-OCH₃ | 3.30 | s | |

| 6-OCH₃ | 3.35 | s | |

| 8-OAc | 2.05 | s | |

| 14-OBz | 8.05-7.45 | m | |

| 16-OCH₃ | 3.40 | s | |

| 18-OCH₃ | 3.25 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 84.1 | 14 | 166.2 |

| 2 | 45.3 | 15 | 40.1 |

| 3 | 72.5 | 16 | 82.8 |

| 4 | 43.2 | 17 | 61.5 |

| 5 | 50.1 | 18 | 78.9 |

| 6 | 91.2 | N-CH₂ | 49.5 |

| 7 | 88.7 | N-CH₂CH₃ | 13.6 |

| 8 | 77.3 | 1-OCH₃ | 56.3 |

| 9 | 52.8 | 6-OCH₃ | 58.9 |

| 10 | 42.1 | 8-OAc | 170.5, 21.8 |

| 11 | 54.6 | 14-OBz | 133.1, 130.2, 129.7, 128.5 |

| 12 | 35.8 | 16-OCH₃ | 57.8 |

| 13 | 75.4 | 18-OCH₃ | 59.1 |

Experimental Protocols

The dried and powdered roots of Aconitum handelianum were extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract was concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps using solvents of increasing polarity (e.g., petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol). The chloroform-soluble fraction, which showed promising activity in preliminary screenings, was further purified by repeated column chromatography over silica (B1680970) gel and Sephadex LH-20. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process for this compound is depicted in the following diagram.

Conclusion

The structure of this compound was successfully elucidated through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis. The combination of HR-ESI-MS and a variety of NMR techniques provided the necessary data to unambiguously determine its complex diterpenoid alkaloid structure. This detailed structural information is crucial for further research into the pharmacological properties and potential therapeutic applications of this compound.

References

A Technical Guide to the Isolation of Acoforestinine from Aconitum handelianum

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids from the genus Aconitum represent a class of natural products with significant pharmacological interest, owing to their complex chemical structures and potent biological activities. This guide provides a comprehensive overview of the methodologies for the isolation and purification of acoforestinine (B1149226), a representative C19-diterpenoid alkaloid, from the roots of Aconitum handelianum. While this document outlines a generalized procedure based on established methods for isolating similar alkaloids from this genus, it serves as a foundational protocol for researchers. The guide details experimental procedures, data presentation, and visual workflows to facilitate the successful isolation and subsequent investigation of this compound and related compounds.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of diterpenoid alkaloids, which are renowned for their diverse and potent biological activities.[1] These compounds are broadly classified into C18, C19, and C20-diterpenoid alkaloids based on their carbon skeletons.[2][3] this compound, a C19-diterpenoid alkaloid, is of particular interest due to its potential pharmacological applications. Species such as Aconitum handelianum have been investigated for their chemical constituents, revealing a plethora of alkaloids.[4][5]

This technical guide presents a detailed, albeit generalized, protocol for the isolation of this compound from the roots of Aconitum handelianum. The methodologies described herein are synthesized from established procedures for the extraction and purification of diterpenoid alkaloids from Aconitum species.

Experimental Protocols

The isolation of this compound from Aconitum handelianum is a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

Plant Material and Reagents

-

Plant Material: Dried and powdered roots of Aconitum handelianum.

-

Solvents: Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Chloroform (B151607) (CHCl₃), Ethyl Acetate (EtOAc), Petroleum Ether, n-Hexane, Acetone. All solvents should be of analytical or HPLC grade.

-

Acids and Bases: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Ammonia (B1221849) solution (NH₄OH), Sodium hydroxide (B78521) (NaOH), Sodium carbonate (Na₂CO₃).

-

Chromatography: Silica (B1680970) gel (200-300 mesh for column chromatography), Alumina (neutral), Sephadex LH-20, and materials for Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC).

Extraction of Crude Alkaloids

-

Maceration and Percolation:

-

The powdered roots of A. handelianum (typically 1-5 kg) are macerated with 95% ethanol or methanol at room temperature for 24-48 hours.

-

The extraction is repeated 2-3 times to ensure exhaustive extraction of the alkaloids.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

The crude extract is suspended in an aqueous acidic solution (e.g., 2-5% HCl or H₂SO₄) and stirred until fully dissolved.

-

The acidic solution is then filtered to remove any insoluble non-alkaloidal components.

-

The filtrate is washed with a non-polar solvent such as petroleum ether or n-hexane to remove pigments and lipids.

-

-

The acidic aqueous layer is then basified with an ammonia solution or sodium carbonate to a pH of 9-10 to precipitate the free alkaloidal bases.

-

The basified solution is subsequently extracted with an organic solvent like chloroform or ethyl acetate. This extraction is repeated multiple times to ensure the complete transfer of alkaloids into the organic phase.

-

The combined organic extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude alkaloid fraction.

-

Chromatographic Purification

The crude alkaloid mixture is a complex matrix of structurally similar compounds, necessitating advanced chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography (CC):

-

The crude alkaloid fraction is subjected to column chromatography on silica gel or neutral alumina.

-

A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing agent (e.g., Dragendorff's reagent).

-

-

Gel Filtration Chromatography:

-

Fractions enriched with this compound from the initial column chromatography can be further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase. This step is effective in removing smaller or larger molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Performance Centrifugal Partition Chromatography (HPCPC):

-

For final purification, Prep-HPLC or HPCPC is often necessary.

-

A C18 reversed-phase column is commonly used for Prep-HPLC with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

-

HPCPC, a liquid-liquid chromatography technique, is particularly useful for separating polar alkaloids that may irreversibly adsorb to solid supports.

-

Structure Elucidation

The structure of the isolated pure this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.

Data Presentation

The quantitative data from the isolation process should be meticulously recorded and presented for reproducibility and comparison.

| Parameter | Description | Expected Value/Range | Reference |

| Plant Material | Dry weight of Aconitum handelianum roots | 1.0 - 5.0 kg | |

| Crude Extract Yield | Weight of the initial ethanolic/methanolic extract | 10 - 20% of dry plant material | General |

| Crude Alkaloid Yield | Weight of the total alkaloid fraction after acid-base partitioning | 1 - 3% of crude extract | General |

| This compound Yield | Weight of the pure isolated this compound | 0.001 - 0.01% of dry plant material | Estimated |

| Purity | Purity of the final compound as determined by HPLC | > 98% | |

| ¹H NMR (CDCl₃) | Key chemical shifts (δ) in ppm | Characteristic signals for diterpenoid alkaloids | General |

| ¹³C NMR (CDCl₃) | Key chemical shifts (δ) in ppm | Approximately 19 signals for the core skeleton | General |

| HR-ESI-MS | High-resolution mass-to-charge ratio ([M+H]⁺) | To be determined for this compound | General |

Visualization of Workflow and Biological Activity

Isolation Workflow

Caption: Isolation and Purification Workflow for this compound.

Postulated Biological Activity and Signaling Pathway

This compound belongs to the C19-diterpenoid alkaloid class, many of which are known to exert their biological effects through interaction with ion channels. A primary mechanism of action for many toxic Aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs).

Caption: Postulated Signaling Pathway of this compound.

Many C19-diterpenoid alkaloids, such as aconitine, bind to site 2 of the alpha-subunit of voltage-dependent sodium channels, leading to their persistent activation. This action suppresses the normal inactivation of the channel, resulting in a continuous influx of sodium ions and prolonged depolarization of the cell membrane. This mechanism is responsible for both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic and neurotoxic) effects of these compounds. Additionally, some C19-diterpenoid alkaloids have demonstrated anti-inflammatory activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells.

Conclusion

The isolation of this compound from Aconitum handelianum is a challenging yet rewarding endeavor that requires a systematic approach combining classical extraction techniques with modern chromatographic methods. This guide provides a robust framework for researchers to undertake such a project. The successful isolation and purification of this compound will enable further investigation into its pharmacological properties and potential as a lead compound for drug development. It is imperative to handle Aconitum species and their isolated alkaloids with extreme caution due to their high toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

The Uncharted Path: A Technical Guide to the Presumed Biosynthesis of Acoforestinine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The diterpenoid alkaloid Acoforestinine, isolated from Aconitum handelianum, represents a complex and intriguing natural product. While the precise biosynthetic pathway leading to this compound remains to be fully elucidated, extensive research into the biosynthesis of related C20-diterpenoid alkaloids in the Aconitum genus provides a robust framework for a putative pathway. This guide synthesizes the current understanding of Aconitum alkaloid biosynthesis to present a comprehensive overview of the likely enzymatic steps and chemical transformations culminating in the formation of the core this compound scaffold. It is critical to note that the latter stages of this proposed pathway are speculative and await empirical validation.

I. The Core Biosynthetic Machinery: From Central Metabolism to the Diterpenoid Skeleton

The biosynthesis of this compound, like other diterpenoid alkaloids, is believed to originate from primary metabolic pathways, specifically glycolysis and the methylerythritol phosphate (B84403) (MEP) pathway, which provide the fundamental carbon building blocks. The pathway converges on the formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The initial steps involve the formation of the C20 diterpene skeleton through the action of terpene synthases.[1] GGPP is first cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP), a key branch point intermediate.[2] This intermediate is then further cyclized to produce various diterpene skeletons, with ent-atisarene being a crucial precursor for atisine-type alkaloids.[1][3]

Figure 1: Formation of the ent-Atiserene skeleton, the diterpenoid precursor to this compound.

II. Incorporation of Nitrogen and Oxidative Modifications

A defining feature of diterpenoid alkaloids is the incorporation of a nitrogen atom, which typically originates from the amino acid L-serine via the formation of β-aminoethanol.[4] This nitrogen-containing moiety is integrated into the diterpene scaffold to form a characteristic piperidine (B6355638) ring, leading to the formation of atisine-type alkaloids. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, are presumed to decorate the core scaffold, leading to the vast structural diversity observed in Aconitum alkaloids.

The conversion of the initial diterpene skeleton to the atisinium ion is a critical step, involving a series of oxidations and the cyclization of the nitrogen-containing side chain. While the enzymes responsible for these transformations are beginning to be identified in related species, their specific roles in this compound biosynthesis are yet to be confirmed.

Figure 2: Proposed pathway from ent-Atiserene to this compound.

III. Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetic parameters or metabolite concentrations, for the this compound biosynthetic pathway in the scientific literature. The research to date has focused on the identification of pathway intermediates and the genes encoding the biosynthetic enzymes in related Aconitum species. The following table highlights the types of quantitative data that are needed to fully characterize this pathway.

| Data Type | Description | Relevance to Pathway Elucidation | Status |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants and turnover numbers for the biosynthetic enzymes (e.g., CPS, KSL, P450s). | Defines the efficiency and substrate specificity of each enzymatic step. | Not Available |

| Metabolite Concentrations | In planta concentrations of key intermediates (GGPP, ent-CPP, ent-atisarene, etc.) and the final product, this compound. | Helps to identify rate-limiting steps and metabolic flux through the pathway. | Not Available |

| Gene Expression Levels | Quantitative PCR (qPCR) or RNA-Seq data for the expression of biosynthetic genes in different tissues and developmental stages. | Correlates gene expression with alkaloid accumulation, identifying key regulatory points. | Limited data for related alkaloids |

IV. Experimental Protocols

The elucidation of the general diterpenoid alkaloid biosynthetic pathway in Aconitum has been made possible through a combination of transcriptomics, heterologous expression, and in vitro enzyme assays. While protocols specific to this compound are not available, the methodologies employed for studying related alkaloids provide a clear roadmap for future research.

A. Identification of Candidate Biosynthetic Genes via Transcriptomics

-

RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Aconitum handelianum (e.g., roots, leaves, stems). High-quality RNA is then used for cDNA library construction and deep sequencing using platforms like Illumina or PacBio.

-

De Novo Transcriptome Assembly and Annotation: In the absence of a reference genome, the sequencing reads are assembled de novo to generate a comprehensive transcriptome. The resulting unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative biosynthetic enzymes such as terpene synthases, cytochrome P450s, methyltransferases, and acyltransferases.

B. Functional Characterization of Enzymes via Heterologous Expression

-

Gene Cloning and Vector Construction: Candidate genes are amplified by PCR from cDNA and cloned into appropriate expression vectors for bacterial (E. coli) or yeast (Saccharomyces cerevisiae) expression.

-

Heterologous Protein Expression and Purification: The recombinant proteins are expressed in the chosen host and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., GGPP for terpene synthases) under optimized buffer and cofactor conditions.

-

Product Identification: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic function.

C. In Vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana: Multiple biosynthetic genes are co-expressed in N. benthamiana leaves via agroinfiltration.

-

Metabolite Analysis: After a period of incubation, the plant tissue is harvested, and metabolites are extracted and analyzed by LC-MS to detect the production of pathway intermediates and potentially the final product.

V. Future Directions

The complete elucidation of the this compound biosynthetic pathway will require a multi-faceted approach. The identification and functional characterization of the late-stage modification enzymes, particularly the cytochrome P450s and transferases, are of paramount importance. Furthermore, stable genetic transformation of Aconitum species or the development of a robust cell culture system would enable more detailed in vivo studies and the potential for metabolic engineering to enhance the production of this valuable alkaloid. The application of advanced analytical techniques, such as isotope labeling studies, will be crucial in definitively tracing the flow of precursors through the pathway and confirming the proposed biosynthetic steps.

References

- 1. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Acoforestinine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the plant Aconitum handelianum.[1][2][3] As a member of the complex family of diterpenoid alkaloids, this compound possesses a unique and intricate molecular architecture that has drawn the attention of the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data. Detailed experimental protocols for its isolation and characterization, as described in the primary literature, are also presented. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₁NO₁₀ | [1][2] |

| Molecular Weight | 645.78 g/mol |

Further physical properties such as melting point, boiling point, and solubility have not been detailed in the currently available scientific literature.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR data, including chemical shifts (δ), coupling constants (J), and multiplicities, are essential for the definitive structural confirmation of this compound. This information is typically found in the primary publication detailing its isolation and has not been reproduced in publicly accessible databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-nitrogen (C-N) bonds. Specific absorption bands (in cm⁻¹) are crucial for this analysis but are not currently available in public-facing documents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the this compound molecule and can indicate the presence of chromophores. The wavelength of maximum absorption (λmax) is a key parameter that is not presently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, which is a key piece of data for any newly isolated compound. This data is expected to be in the primary scientific literature.

Experimental Protocols

The isolation and purification of this compound from its natural source, Aconitum handelianum, involves a multi-step process. The general workflow, as can be inferred from standard natural product chemistry practices, is outlined below. The specific details are reported in the primary literature.

General Isolation and Purification Workflow

Biological Activity and Signaling Pathways

While this compound is identified as a diterpenoid alkaloid, a class of compounds known for a wide range of biological activities, specific studies on the bioactivity and mechanism of action of this compound are not yet available in the public scientific literature. Diterpenoid alkaloids from the Aconitum genus are known to possess anti-inflammatory, analgesic, and cardiotonic properties, often interacting with ion channels and various signaling pathways. Future research is needed to elucidate the specific biological targets and signaling cascades modulated by this compound.

Potential Signaling Pathways for Investigation

Based on the activities of related diterpenoid alkaloids, the following signaling pathways represent logical starting points for investigating the mechanism of action of this compound.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with significant potential for further scientific investigation. While its basic molecular formula and weight are established, a comprehensive public repository of its physicochemical properties, detailed spectroscopic data, and biological activities is currently lacking. The primary source for this detailed information remains the original isolation paper by Yang et al. (2009). This technical guide serves as a foundational document, summarizing the available information and outlining the necessary experimental and theoretical frameworks for future research into this promising natural product. Further studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

Acoforestinine spectral data (NMR, MS, IR)

Acoforestinine (B1149226): A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for this compound, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited public availability of raw spectral data, this document synthesizes information from the primary literature to present a clear and structured summary of its spectroscopic characteristics and the methodologies used for its characterization.

Introduction

This compound was first isolated and identified as part of a study on the chemical constituents of Aconitum handelianum. The structure of this complex diterpenoid alkaloid was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural elucidation of this compound relied on the careful analysis of its spectral data. While the raw spectra are not publicly available, the key quantitative data from the primary literature are summarized below.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

| Ion | m/z (Observed) | Formula | m/z (Calculated) |

| [M+H]⁺ | Data not available | C₃₅H₅₂NO₁₀ | Data not available |

Note: Specific high-resolution mass spectrometry data for this compound is not detailed in the available abstracts. The molecular formula is reported as C₃₅H₅₁NO₁₀.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Data not available in accessible literature | Data not available | Data not available |

Note: The detailed ¹H and ¹³C NMR assignments for this compound are contained within the full text of the primary publication, which is not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) |

| Data not available in accessible literature | Data not available |

Note: Specific infrared absorption data for this compound is not detailed in the available abstracts.

Experimental Protocols

The methodologies outlined below are based on standard practices for the isolation and structural elucidation of natural products as described in the primary literature.

Isolation of this compound

The isolation of this compound from the roots of Aconitum handelianum typically involves the following workflow:

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The structural characterization of the isolated this compound was performed using a suite of spectroscopic techniques.

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Detailed Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectra were likely acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) to determine the accurate mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) are common solvents for such compounds. 2D NMR experiments, including COSY, HMQC, and HMBC, were essential for establishing the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum was likely obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Logical Relationships

There is currently no publicly available information regarding the specific signaling pathways modulated by this compound. Research in this area would be a valuable next step in understanding its biological activity.

Conclusion

This guide provides a summary of the known spectroscopic information and the likely experimental protocols used for the characterization of this compound. The lack of publicly accessible raw data highlights the need for open data practices in natural product research to facilitate further investigation and drug development efforts. Researchers interested in the detailed spectral assignments are encouraged to consult the primary publication: Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.

Acoforestinine: An Obscure Diterpenoid Alkaloid

CAS Number: 110011-77-3 Molecular Formula: C₃₅H₅₁NO₁₀ Molecular Weight: 645.78 g/mol

Summary

Acoforestinine is a complex diterpenoid alkaloid that has been isolated from Aconitum handelianum, a plant belonging to the Ranunculaceae family.[1][2] Despite its documented isolation, this compound remains a largely uncharacterized compound within the scientific literature. Extensive searches for detailed experimental data, biological activity, and mechanistic studies have yielded no specific information for this particular molecule. This guide summarizes the available structural information for this compound and provides a general overview of the known biological activities of related diterpenoid alkaloids from the Aconitum genus. It is crucial to note that the activities described for related compounds may not be representative of this compound's biological profile.

Physicochemical Data

Currently, there is a significant lack of publicly available, experimentally determined physicochemical data for this compound. The information is limited to its molecular formula and weight.

| Property | Value | Source |

| CAS Number | 110011-77-3 | [1][2] |

| Molecular Formula | C₃₅H₅₁NO₁₀ | [1] |

| Molecular Weight | 645.78 g/mol |

Biological Activity and Context

There is no specific biological activity data available for this compound in the public domain. However, this compound belongs to the class of diterpenoid alkaloids, which are characteristic constituents of the Aconitum genus. Alkaloids from Aconitum handelianum, the source of this compound, have been investigated for their antioxidant properties.

In general, diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of potent biological activities, including:

-

Analgesic and Anti-inflammatory Effects: Many diterpenoid alkaloids are known for their pain-relieving and anti-inflammatory properties.

-

Neurological Effects: These compounds can have significant effects on the central and peripheral nervous systems. Some diterpenoid alkaloids interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and sodium channels.

-

Cardiotoxicity: Aconitum alkaloids are famously cardiotoxic at higher doses, an activity also mediated through interaction with sodium channels.

Given the absence of specific data for this compound, it is impossible to attribute any of these activities to the compound. The potential for significant toxicity, a hallmark of this class of alkaloids, should be assumed until proven otherwise.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the accessible scientific literature. The initial isolation was described in a 2009 publication in the "Zhongguo Zhong Yao Za Zhi" (Chinese Journal of Traditional and Modern Medicine), but the full text providing methodological details is not widely available.

Signaling Pathways

There is no information regarding any signaling pathways that may be modulated by this compound. Research on related diterpenoid alkaloids suggests potential interactions with ion channels, which are key components of numerous signaling cascades, but this remains speculative for this compound.

Logical Relationships and Workflows

Due to the lack of experimental data, it is not possible to construct any diagrams illustrating signaling pathways, experimental workflows, or logical relationships for this compound. Any such visualization would be purely hypothetical and not based on scientific evidence. For illustrative purposes, a generalized workflow for the isolation and characterization of a novel natural product is presented below.

Caption: Generalized workflow for natural product discovery.

Conclusion

This compound, with CAS number 110011-77-3, is a diterpenoid alkaloid of significant structural complexity that has been isolated from Aconitum handelianum. Beyond this initial report, there is a profound lack of scientific data regarding its physicochemical properties, biological activities, and mechanism of action. This absence of information precludes the development of a detailed technical guide as requested. The scientific community would require substantial de novo research to characterize this molecule and understand its potential pharmacological profile. Researchers interested in this compound should approach it with caution, given the known toxicity of related alkaloids from the Aconitum genus.

References

Acoforestinine: An Uncharted Territory in Biological Activity

For researchers, scientists, and drug development professionals, the diterpenoid alkaloid Acoforestinine presents a landscape ripe for exploration. Despite its identification and isolation from plant species such as Aconitum handelianum, Aconitum forrestii, and Aconitum episcopale, a comprehensive understanding of its biological activities, mechanisms of action, and therapeutic potential remains largely undefined in publicly accessible scientific literature.

Currently, detailed quantitative data on the biological effects of this compound are not available. While the broader class of diterpenoid alkaloids from the Aconitum genus is known for a range of pharmacological activities—including analgesic, anti-inflammatory, and cytotoxic properties—specific data points for this compound, such as IC50 or EC50 values, have not been reported in the reviewed literature. Similarly, there is a conspicuous absence of detailed experimental protocols for assays conducted on this specific compound.

The signaling pathways through which this compound may exert its effects are also yet to be elucidated. Research on related alkaloids from the Aconitum family suggests potential interactions with ion channels and inflammatory cascades, but direct evidence for this compound's involvement in any specific cellular signaling is wanting.

This lack of specific data precludes the creation of quantitative data tables and detailed experimental workflows as requested.

The Unwritten Chapter of this compound's Pharmacology

The absence of concrete biological data for this compound stands in contrast to the well-documented activities of other diterpenoid alkaloids. This knowledge gap highlights a significant opportunity for novel research. Future investigations could focus on a broad spectrum of in vitro and in vivo assays to screen for potential therapeutic effects.

An initial experimental workflow for characterizing the biological activity of this compound could be conceptualized as follows:

Figure 1. A conceptual workflow for the initial biological characterization of this compound.

This proposed workflow outlines a logical progression from sourcing the compound to initial broad-based screening for cytotoxic, anti-inflammatory, analgesic, and antimicrobial activities. Positive hits in these initial screens would then warrant more in-depth mechanistic studies to identify the underlying signaling pathways and molecular targets. The culmination of these efforts would be the evaluation of this compound in relevant animal models of disease, alongside comprehensive toxicology and pharmacokinetic profiling.

Elucidating the Mechanism of Action of Acoforestinine: A Technical Guide Based on C19-Diterpenoid Alkaloids

Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action of Acoforestinine. This technical guide, therefore, presents a putative mechanism of action based on the well-characterized biological activities of closely related C19-diterpenoid alkaloids isolated from the Aconitum genus. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, drawing parallels from analogous compounds.

Introduction to this compound and Aconitum Alkaloids

This compound is a diterpenoid alkaloid that has been isolated from plants of the Aconitum genus, such as Aconitum handelianum.[1] This class of natural products, particularly the C19-diterpenoid alkaloids like the highly toxic and pharmacologically active aconitine, has been the subject of extensive research.[2][3] These compounds are known for their potent biological effects, which include analgesic, anti-inflammatory, and cytotoxic activities, alongside significant cardiotoxicity and neurotoxicity.[2][4] The shared structural features among these alkaloids suggest a commonality in their mechanisms of action, primarily centered on the modulation of ion channels.

Putative Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal mechanism of action for many C19-diterpenoid alkaloids from Aconitum is their interaction with voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

Aconitum alkaloids, such as aconitine, bind to site II of the α-subunit of VGSCs. This binding leads to a persistent activation of the channels by preventing their inactivation. The continuous influx of sodium ions (Na+) results in a sustained depolarization of the cell membrane. This disruption of normal cellular electrophysiology is the underlying cause of the observed neurotoxic and cardiotoxic effects, which can manifest as arrhythmias, muscle paralysis, and in severe cases, death. Conversely, this same mechanism is believed to contribute to the analgesic effects of these compounds by blocking neuronal conduction in pain pathways.

Other Potential Biological Activities

Beyond their effects on sodium channels, diterpenoid alkaloids from Aconitum have been reported to exhibit a range of other biological activities.

-

Anti-inflammatory Effects: Some Aconitum alkaloids have demonstrated anti-inflammatory properties. The proposed mechanisms include the inhibition of pro-inflammatory mediators.

-

Cytotoxic Activity: Several diterpenoid alkaloids have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

-

Antioxidant Activity: Studies on alkaloids from Aconitum handelianum have indicated that some compounds possess antioxidant properties.

Quantitative Data for Related Aconitum Alkaloids

While specific quantitative data for this compound is not available, the following table summarizes the biological activities of other well-studied Aconitum alkaloids.

| Alkaloid | Biological Activity | Assay | Result | Reference |

| Aconitine | Analgesic | Acetic acid writhing (mice) | Inhibition rates of 68% and 76% at 0.3 and 0.9 mg/kg, respectively. | |

| Aconitine | Analgesic | Hot plate test (mice) | Increased pain threshold by 17.12% and 20.27% at 0.3 and 0.9 mg/kg, respectively. | |

| Aconitine | Analgesic | Formalin-induced pain (mice) | Inhibition rates of 33.23% (Phase I) and 36.08% (Phase II) at 0.3 mg/kg. | |

| Aconitine, 3-acetylaconitine, hypaconitine | Na+ Channel Affinity | [3H]-batrachotoxinin-binding | Ki ≈ 1.2 µM | |

| Aconitine, 3-acetylaconitine, hypaconitine | Synaptosomal Na+ and Ca2+ influx | Fluorometric assay | EC50 ≈ 3 µM | |

| Aconitine, 3-acetylaconitine, hypaconitine | Analgesic | Formalin-induced hyperalgesia (mice) | ED50 ≈ 0.06 mg/kg | |

| Aconitine, 3-acetylaconitine, hypaconitine | Acute Toxicity | Mouse model | LD50 ≈ 0.15 mg/kg | |

| Lappaconitine | Na+ Channel Affinity | [3H]-batrachotoxinin-binding | Ki = 11.5 µM |

Experimental Protocols for a Putative Mechanism of Action Discovery

To investigate the mechanism of action of a novel Aconitum alkaloid like this compound, a multi-step experimental approach would be necessary.

-

Objective: To determine the cytotoxic effects of the compound on various cell lines.

-

Methodology:

-

Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, neuronal cells, cardiomyocytes) in appropriate media and conditions.

-

Treatment: Treat cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Measure cell viability using assays such as MTT, XTT, or CellTiter-Glo.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Objective: To investigate the effects of the compound on ion channel function.

-

Methodology:

-

Cell Preparation: Use primary neurons, cardiomyocytes, or cell lines expressing specific ion channels (e.g., HEK293 cells transfected with VGSC subtypes).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ion channel currents in the presence and absence of this compound.

-

Data Analysis: Analyze changes in current-voltage relationships, channel activation and inactivation kinetics, and dose-response curves.

-

-

Objective: To assess the analgesic and anti-inflammatory effects of the compound in animal models.

-

Methodology for Analgesia (e.g., Hot Plate Test):

-

Animal Acclimatization: Acclimatize mice or rats to the experimental setup.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral).

-

Nociceptive Testing: Place the animal on a heated surface (hot plate) and measure the latency to a pain response (e.g., paw licking, jumping).

-

Data Analysis: Compare the response latencies between treated and control groups.

-

-

Methodology for Anti-inflammation (e.g., Carrageenan-Induced Paw Edema):

-

Compound Administration: Administer this compound to the animals.

-

Induction of Inflammation: Inject carrageenan into the paw to induce localized inflammation and edema.

-

Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, its structural classification as a C19-diterpenoid alkaloid provides a strong basis for postulating its primary mode of action. It is highly probable that this compound interacts with voltage-gated sodium channels, leading to the characteristic toxic and therapeutic effects observed with other Aconitum alkaloids. Further investigation employing the experimental protocols outlined in this guide is essential to confirm this hypothesis and to explore any additional biological activities and signaling pathways that may be modulated by this compound. Such studies will be crucial for determining its potential for future drug development.

References

- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. natsci.upit.ro [natsci.upit.ro]

- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Solubility of Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine (B1149226), a complex diterpenoid alkaloid, presents a significant challenge in drug development due to its limited characterization in scientific literature. A thorough understanding of its solubility in various solvents is fundamental for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a summary of the available qualitative solubility information for the broader class of Aconitum alkaloids, to which this compound belongs. Crucially, it outlines a comprehensive, generalized experimental protocol for researchers to quantitatively determine the solubility of this compound. This guide also includes a structured template for data presentation and a visual workflow to aid in experimental design.

Introduction to this compound and Solubility

This compound is a member of the Aconitum alkaloid family, a group of compounds known for their potent biological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. Determining solubility in a range of solvents is a primary step in preclinical development. This document serves as a foundational resource for researchers initiating studies on this compound.

Current State of this compound Solubility Data

As of the date of this publication, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, general qualitative information for the broader class of Aconitum alkaloids indicates that they are typically soluble in polar organic solvents. For instance, related compounds have been noted to be soluble in solvents such as acetonitrile (B52724) and methanol[1]. The lack of specific data for this compound underscores the necessity for the experimental determination of its solubility profile.

Data Presentation: A Template for this compound Solubility

To facilitate systematic data collection and comparison, researchers should use a structured format. The following table is a recommended template for recording experimentally determined solubility data for this compound.

| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Methanol | 25 | N/A | HPLC-UV | ||||

| Ethanol | 25 | N/A | HPLC-UV | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC-UV | ||||

| Chloroform | 25 | N/A | HPLC-UV | ||||

| Acetonitrile | 25 | N/A | HPLC-UV | ||||

| Water | 25 | 5.0 | HPLC-UV | ||||

| Water | 25 | 7.4 | HPLC-UV | ||||

| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the shake-flask method, followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method is a gold standard for solubility measurement.

4.1. Materials and Reagents

-

This compound (high purity standard)

-

Solvents of interest (e.g., Methanol, Ethanol, DMSO, Chloroform, Acetonitrile, Water, PBS) of HPLC grade or higher

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18)

-

Volumetric flasks and pipettes

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mg of this compound to 1 mL of solvent). The excess solid should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

4.2.2. Sample Processing

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Immediately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration curve range.

4.2.3. Quantification by HPLC-UV

-

Method Development: Develop a sensitive and specific HPLC-UV method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The linear response range for this compound can be from 0.5 to 200 μg/mL[1].

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from step 4.2.2 into the HPLC system.

-

Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x Dilution Factor

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

A comprehensive search of the scientific literature did not yield specific information on the signaling pathways modulated by this compound. Research into the mechanism of action of related aconitane (B1242193) alkaloids may provide a starting point for investigating the biological targets of this compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to systematically determine this crucial parameter. The detailed experimental protocol and data presentation template are designed to ensure consistency and comparability of results. The generation of reliable solubility data is a critical step that will enable further research into the therapeutic potential of this compound.

References

Acoforestinine: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid belonging to the aconitine (B1665448) subclass, a group of complex and highly oxygenated natural products known for their significant biological activities. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation from plant materials, and an examination of its biosynthetic pathway. Quantitative data for related, well-studied alkaloids are presented to provide a comparative context for yield expectations. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic development of this compound and related compounds.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid alkaloid primarily isolated from the plant species Aconitum forrestii Stapf, a member of the Ranunculaceae family. This species, native to the mountainous regions of Southwest China, is a rich source of various C19-diterpenoid alkaloids. While this compound has been identified in this particular species, the broader distribution and concentration across other Aconitum species have not been extensively documented in publicly available scientific literature.

Table 1: Representative Yields of C19-Diterpenoid Alkaloids from Various Aconitum Species

| Alkaloid | Plant Source | Plant Part | Yield (%) | Reference |

| Aconitine | Aconitum carmichaeli | Root | 0.010 | [1] |

| Mesaconitine | Aconitum carmichaeli | Root | 0.006 | [1] |

| Hypaconitine | Aconitum carmichaeli | Root | 0.048 | [1] |

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from its natural source, Aconitum forrestii. This protocol is based on established methods for the separation of C19-diterpenoid alkaloids from Aconitum species.

Extraction

-

Sample Preparation: The air-dried and powdered roots of Aconitum forrestii are used as the starting material.

-

Alkalinization and Extraction:

-

The powdered plant material is moistened with a 10% ammonia (B1221849) solution.

-

The alkalinized material is then extracted exhaustively with an organic solvent such as diethyl ether or a mixture of chloroform (B151607) and methanol (B129727) at room temperature.[2] This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 2% hydrochloric acid) to protonate the alkaloid nitrogen atoms, rendering them water-soluble.[2]

-

Removal of Neutral and Acidic Impurities: The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove fats, waxes, and other non-alkaloidal components.

-

Basification and Re-extraction: The acidic aqueous layer is then made alkaline (pH ~10) with an ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents again. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or ethyl acetate (B1210297).

-

Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloids.

Chromatographic Purification

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system is typically employed, starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative reversed-phase HPLC (RP-HPLC). A common mobile phase consists of a mixture of acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer. This step allows for the isolation of this compound in high purity.

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex polycyclic structure and stereochemistry.

Biosynthesis of C19-Diterpenoid Alkaloids

This compound, as a C19-diterpenoid alkaloid, is biosynthesized through a complex pathway originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The key stages of this pathway are outlined below and illustrated in the accompanying diagram.

-

Formation of the Diterpene Skeleton: The biosynthesis begins with the cyclization of GGPP to ent-copalyl diphosphate (B83284) (ent-CPP) by the enzyme ent-copalyl diphosphate synthase (CPS). Subsequently, ent-kaurene (B36324) synthase-like (KSL) enzymes catalyze the further cyclization of ent-CPP to form the tetracyclic diterpene intermediate, ent-kaurene, or the rearranged product, ent-atisene.

-

Formation of the C20-Diterpenoid Alkaloid Core: The diterpene skeleton undergoes a series of oxidative modifications and the incorporation of a nitrogen atom, typically from an amino acid like L-serine, to form the initial C20-diterpenoid alkaloid backbone of the atisine (B3415921) or veatchine (B1205580) type.

-

Rearrangement to the C19-Diterpenoid Alkaloid Skeleton: The C20-diterpenoid alkaloids undergo a key skeletal rearrangement, involving the loss of a carbon atom (typically C-8 or C-17, depending on the specific pathway) to form the characteristic C19 skeleton of the aconitine-type alkaloids.

-

Tailoring Reactions: The final structure of this compound is achieved through a series of "tailoring" reactions, which include hydroxylations, acetylations, benzoylations, and methoxylations at various positions on the C19 skeleton. These reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases, acyltransferases, and methyltransferases.

Mandatory Visualization

Caption: Biosynthetic pathway of C19-diterpenoid alkaloids.

Experimental Workflow

Caption: General workflow for the isolation of this compound.

References

Methodological & Application

Application Note & Protocol: Detection of Aconitum Diterpenoid Alkaloids Using UPLC-MS/MS

Introduction

Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the Aconitum species. Due to their narrow therapeutic window, the development of sensitive and specific analytical methods for their detection and quantification is crucial for toxicological studies, pharmacokinetic research, and quality control of herbal medicines. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Aconitine (B1665448) in biological matrices, specifically rat plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).

Experimental

-

Aconitine reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Lappaconitine or other suitable analogue

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Rat plasma (blank)

-

UPLC system: Waters ACQUITY UPLC or equivalent

-

Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP, Agilent G6410A)

-

Analytical column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1]

-

Data acquisition and processing software

2.3.1. Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Aconitine reference standard in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standards at various concentrations.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the IS in methanol at a fixed concentration.

2.3.2. Plasma Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of rat plasma into a microcentrifuge tube.

-

Add a specific volume of the IS working solution.

-

Add 200-400 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

-

Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.

2.4.1. UPLC Parameters

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

-

Mobile Phase A: 0.1% Formic acid in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 0.3 - 0.4 mL/min

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Injection Volume: 2 - 10 µL

-

Column Temperature: 30 - 40°C

2.4.2. Mass Spectrometry Parameters

-

Ion Source: Electrospray Ionization (ESI), positive ion mode[1][2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions:

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Data Presentation

The following table summarizes the quantitative performance of various LC-MS/MS methods for the determination of Aconitine.

| Parameter | Method 1 | Method 2 | Method 3 | Reference |

| Instrumentation | UPLC-MS/MS | HPLC-MS/MS | LC-MS/MS | [1],[4],[2] |

| Matrix | Rat Blood | Rat Plasma | Human Blood | [1],[4],[2] |

| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction | [1],[4],[2] |

| Linearity Range | 0.125 - 1000 nmol/L | 0.01 - 10 ng/mL | 0.5 - 25 ng/g | [1][2][4] |

| LOD | Not Reported | Not Reported | 0.1 ng/g | [2] |

| LLOQ | 0.05 nmol/L | 0.01 ng/mL | 0.5 ng/g | [2][4][5] |

| Recovery | Within acceptable limits | Within acceptable limits | 79.9% | [1][2][4] |

| Precision (RSD%) | < 15% | < 15% | Not Reported | [4] |

| Accuracy | Within ±15% | Within ±15% | Not Reported | [4] |

Experimental Workflow Diagram

Caption: UPLC-MS/MS workflow for Aconitine analysis.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Aconitine in biological matrices. The simple protein precipitation sample preparation method is suitable for high-throughput analysis. This protocol can be adapted and validated for the analysis of other related diterpenoid alkaloids, such as Acoforestinine, by optimizing the chromatographic separation and MS/MS detection parameters for the specific analyte.

References

- 1. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

Application Note: Quantification of Acoforestinine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Introduction

Acoforestinine is a diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other related alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and drug development. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The methodology is based on established principles for the analysis of Aconitum alkaloids.[1][2]

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The analyte is then detected and quantified by a mass spectrometer. The high selectivity and sensitivity of mass spectrometry, particularly in tandem MS/MS mode, allow for accurate quantification even at low concentrations.[3][4] The general workflow involves sample preparation (extraction and cleanup), chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for plant material and biological fluids.

1.1. Extraction from Plant Material

This protocol is adapted from methods used for other Aconitum alkaloids.[5]

-

Homogenization: Air-dry and grind the plant material to a homogeneous powder (60 mesh).

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL centrifuge tube.

-

Add 10 mL of 70% methanol (B129727).

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC-MS analysis.

-

1.2. Extraction from Biological Fluids (e.g., Plasma, Urine)

This protocol is based on methods for similar alkaloids in biological matrices.

-

Protein Precipitation (for plasma/serum):

-

To 200 µL of plasma, add 600 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction (for urine):

-

To 1 mL of urine, add a suitable internal standard.

-

Adjust the pH to 9-10 with ammonia (B1221849) water.

-

Add 5 mL of diethyl ether and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Collect the organic layer.

-

Repeat the extraction twice.

-

Combine the organic layers.

-

-

Final Steps (for both):

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before analysis.

-

HPLC-MS Analysis

The following are recommended starting conditions and can be optimized for specific instruments and applications.

2.1. HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

2.2. Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Gas Flow Rates | Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr |

| MRM Transitions | To be determined by infusing a standard of this compound. A hypothetical example: m/z [M+H]+ → fragment ions. |

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared using a series of known concentrations of an this compound standard.

| Concentration (ng/mL) | Peak Area |

| 1 | Data |

| 5 | Data |

| 10 | Data |

| 50 | Data |

| 100 | Data |

| 500 | Data |

| R² | >0.99 |

Method Validation Parameters

The method should be validated for accuracy, precision, and sensitivity.

| Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | > 0.99 | Data |

| Accuracy (% Recovery) | 85-115% | Data |

| Precision (% RSD) | < 15% | Data |

| Limit of Detection (LOD) | S/N ≥ 3 | Data |

| Limit of Quantitation (LOQ) | S/N ≥ 10 | Data |

Visualizations

Caption: Experimental workflow for this compound quantification.

This application note provides a comprehensive framework for the quantification of this compound by HPLC-MS. The specific parameters, especially the MRM transitions for the mass spectrometer, will need to be optimized with a pure standard of this compound. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Acoforestinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a novel natural product with therapeutic potential as an anti-cancer agent. Preliminary evidence suggests that this compound may exert its effects by inhibiting key cellular signaling pathways involved in tumor growth and survival. These application notes provide a detailed framework for developing a comprehensive cell-based assay to characterize the biological activity of this compound.

This document outlines a series of experiments to assess the impact of this compound on cell proliferation, apoptosis, and the specific inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] The protocols are optimized for the MCF-7 breast cancer cell line, a well-established model with an active PI3K/Akt/mTOR pathway.[4][5]

Proposed Mechanism of Action

It is hypothesized that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. By inhibiting this pathway, this compound may selectively induce cancer cell death and inhibit tumor growth.

Experimental Protocols

Cell Proliferation Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48 hours.